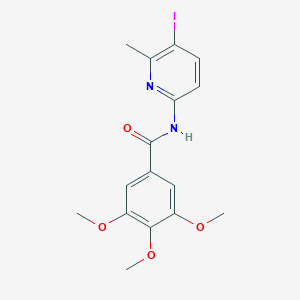![molecular formula C14H9Cl2FN2O2S B244832 N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide, also known as DFP-10825, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide exerts its effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can disrupt the signaling pathways that contribute to cancer growth and inflammation, as well as protect against neurodegeneration.
Biochemical and Physiological Effects:
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In inflammation, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can reduce the production of inflammatory cytokines and chemokines. In neurodegeneration, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide can protect against oxidative stress and amyloid beta-induced toxicity.
Advantages and Limitations for Lab Experiments
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition. However, its limited solubility and stability can pose challenges for its use in certain experiments. Additionally, the lack of in vivo toxicity data for N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide may limit its potential for clinical translation.
Future Directions
Future research on N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could explore its potential therapeutic applications in other diseases, such as autoimmune disorders and viral infections. Additionally, further studies could investigate the optimal dosing and administration of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide for maximum efficacy and safety. The development of more stable and soluble formulations of N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide could also enhance its potential for clinical use. Finally, the identification of biomarkers for CK2 activity could aid in the selection of patients who may benefit from N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide treatment.
Synthesis Methods
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide is synthesized through a multi-step process involving the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-fluoroaniline. The final product is obtained through the reaction of the intermediate with ammonium thiocyanate.
Scientific Research Applications
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide has been found to have potential neuroprotective effects in a mouse model of Alzheimer's disease.
properties
Molecular Formula |
C14H9Cl2FN2O2S |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2O2S/c15-10-5-9(6-11(16)12(10)20)18-14(22)19-13(21)7-2-1-3-8(17)4-7/h1-6,20H,(H2,18,19,21,22) |
InChI Key |
PVYGIQNNKGNVLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)
